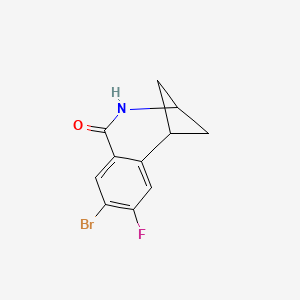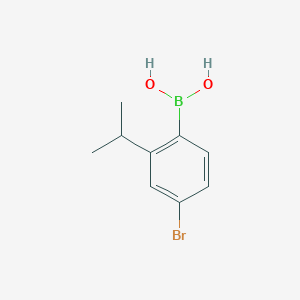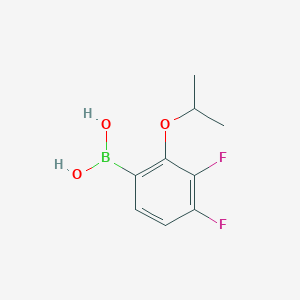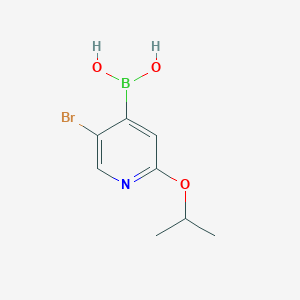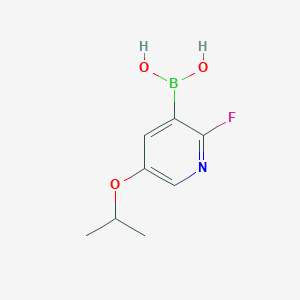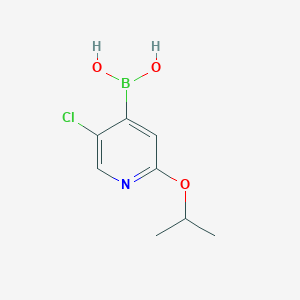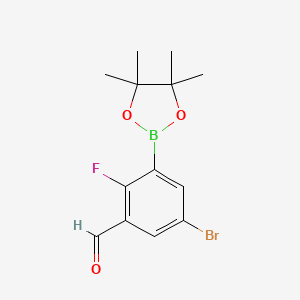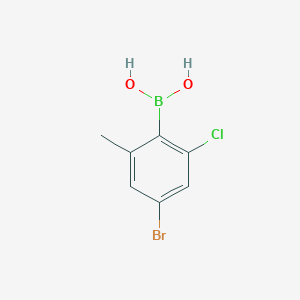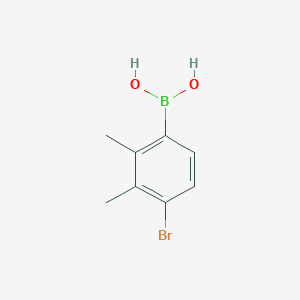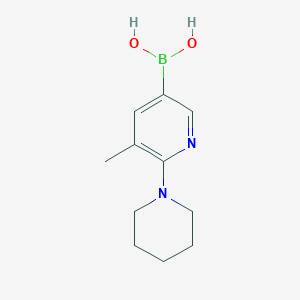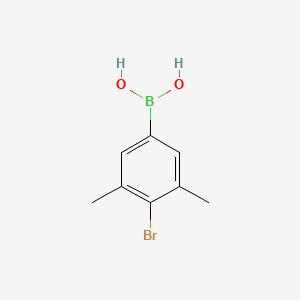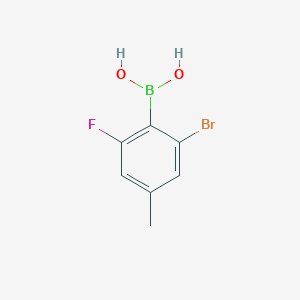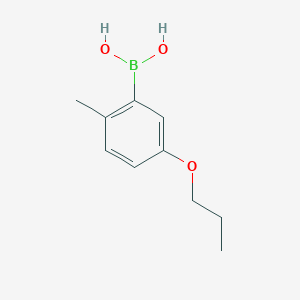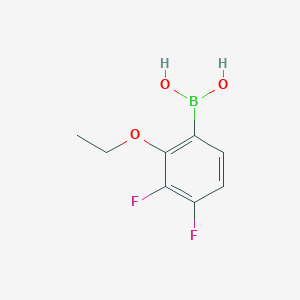
6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester
Overview
Description
6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H18BFO3 and a molecular weight of 252.09 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
It is known that organoboron compounds, such as this one, are often used in the organic synthesis of drugs . They can act as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are known to be involved in various chemical reactions such as glycol protection, asymmetric synthesis of amino acids, diels–alder, and suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are known to be involved in a wide range of biochemical pathways due to their utility in asymmetric synthesis .
Pharmacokinetics
It is known that the pharmacokinetics of organoboron compounds can be influenced by various factors, including their chemical structure and the physiological conditions under which they are administered .
Result of Action
It is known that organoboron compounds can have various effects at the molecular and cellular level, including inducing apoptosis and necrosis of cancer cells .
Action Environment
It is known that the activity of organoboron compounds can be influenced by various environmental factors, including ph and temperature .
Preparation Methods
The synthesis of 6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester typically involves the borylation of aryl halides or triflates. One common method is the palladium-catalyzed coupling of pinacolborane with aryl halides in the presence of a tertiary amine base . This reaction is carried out under mild conditions and exhibits excellent functional group tolerance. Industrial production methods may involve continuous flow setups for handling organolithium chemistry on a multigram scale, enabling high throughput and efficient synthesis .
Chemical Reactions Analysis
6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols or quinones under appropriate conditions.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling. Common reagents used in these reactions include palladium catalysts, bases like potassium 2-ethyl hexanoate, and oxidizing agents like sodium periodate
Scientific Research Applications
6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Boronic esters are explored for their potential as enzyme inhibitors and in the development of new pharmaceuticals.
Medicine: This compound can be used in the synthesis of drug candidates and bioactive molecules.
Industry: It is employed in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar compounds to 6-Fluoro-2-hydroxy-3-methylphenylboronic acid pinacol ester include other arylboronic esters such as phenylboronic acid pinacol ester and 4-fluorophenylboronic acid pinacol ester . These compounds share similar reactivity and applications in organic synthesis. this compound is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products.
Properties
IUPAC Name |
3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWQBIFMPALUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145285 | |
| Record name | Phenol, 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-55-1 | |
| Record name | Phenol, 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


